Home > Products > Screening Compounds P31275 > 1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline
1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline - 19848-88-5

1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline

Catalog Number: EVT-4041930
CAS Number: 19848-88-5
Molecular Formula: C16H12N4
Molecular Weight: 260.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Chloro-3-methyl-1,2,4-triazolo[4,3-a]quinoxalin-3-ium-1-thioate

    Compound Description: This compound is a mesoionic triazolo[4,3-a]quinoxaline derivative. It was synthesized by reacting either 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide or 6-chloro-2-(1-methylhydrazino)-quinoxaline with phenyl isothiocyanate in N,N-dimethylformamide [, ].

1-Aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines

    Compound Description: This group of compounds represents a series of derivatives with various aryl substituents at the 1-position of the triazolo[4,3-a]quinoxaline scaffold [, , ]. They have been investigated for their potential as phosphodiesterase 2 (PDE2) inhibitors [] and synthesized using iodobenzene diacetate as an oxidant [].

1-Substituted-4-(4-substituted phenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones

    Compound Description: This class of compounds represents a series of triazoloquinazolinones with different substituents at the 1- and 4-phenyl positions []. These compounds were synthesized and investigated for their potential as H1-antihistamine agents [].

8-(Substituted-2,4-Dithiabiureto)-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepines

    Compound Description: This group of compounds combines the triazolobenzodiazepine core with various 2,4-dithiabiureto substituents at the 8-position. They were synthesized by reacting 8-thiocarbamido-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine with different isothiocyanates [].

4-(1-phenyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[4,3-a]quinoxalines and their 4-halogenopyrazolyl analogs

    Compound Description: This group of compounds features a pyrazole ring linked to the 4-position of the triazolo[4,3-a]quinoxaline core. These compounds explore different substituents on the pyrazole ring, including halogen atoms at the 4-position of the pyrazole [, ].

    Relevance: These compounds share the [, , ]triazolo[4,3-a]quinoxaline core with 1-methyl-4-phenyl[1,2,4]triazolo[4,3-a]quinoxaline. The significant difference is the presence of a pyrazole ring at the 4-position instead of a phenyl ring. This difference highlights the potential for modifying the 4-position with heterocyclic moieties while retaining the core triazoloquinoxaline scaffold.

    Compound Description: This class of compounds is characterized by the presence of an amino group at the 4-position of the triazolo[4,3-a]quinoxaline core. They have shown potent adenosine receptor antagonist activity and potential as rapid-onset antidepressants [].

Overview

1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound featuring a triazole and quinoxaline moiety. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of phosphodiesterase enzymes, which play a crucial role in various biological processes. The compound is classified under the category of triazoloquinoxaline derivatives, known for their diverse biological activities.

Source

The synthesis and characterization of 1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline have been reported in various scientific studies and patents. Notably, a patent (US9540379B2) describes its use as an inhibitor of phosphodiesterase 2 and 10, highlighting its potential therapeutic applications in treating central nervous system disorders such as Alzheimer's disease and schizophrenia .

Classification

1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline falls within the broader category of triazole derivatives. These compounds are recognized for their pharmacological significance, including antifungal and anticancer properties. The structural framework of this compound allows it to interact with various biological targets, making it a subject of interest in drug discovery.

Synthesis Analysis

Methods

The synthesis of 1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: The initial formation often involves the condensation of phenylhydrazine with appropriate carbonyl compounds to form the triazole ring.
  • Cyclization: Subsequent cyclization reactions lead to the formation of the quinoxaline structure.
  • Methylation: The introduction of the methyl group at the nitrogen position is achieved through methylation reactions using reagents like methyl iodide.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline can be represented as follows:

C12H10N4\text{C}_{12}\text{H}_{10}\text{N}_4

This indicates that the compound contains twelve carbon atoms, ten hydrogen atoms, and four nitrogen atoms.

Data

Key structural data include:

Chemical Reactions Analysis

Reactions

1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions:

  • Nucleophilic Substitution: The presence of electron-withdrawing groups can facilitate nucleophilic attack at specific positions on the quinoxaline ring.
  • Oxidation: Under oxidative conditions, modifications to the nitrogen atoms can occur.

Technical Details

Reactions involving this compound are often studied using techniques such as High Performance Liquid Chromatography to monitor reaction progress and product formation.

Mechanism of Action

Process

The mechanism of action for 1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline primarily involves its role as a phosphodiesterase inhibitor. By inhibiting these enzymes:

  • Cyclic Nucleotide Levels Increase: This leads to elevated levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), which are critical signaling molecules in various cellular processes.

Data

Studies indicate that this compound exhibits significant inhibition against phosphodiesterase types 2 and 10 with IC50 values demonstrating its potency in modulating intracellular signaling pathways relevant to cognitive function and mood regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong oxidizing agents; potential for forming derivatives through functionalization at various positions on the triazole or quinoxaline rings.
Applications

Scientific Uses

1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline has several promising applications:

  • Pharmaceutical Development: As a lead compound for developing new treatments for central nervous system disorders.
  • Anticancer Research: Exhibits potential as an anticancer agent through mechanisms involving DNA intercalation and inhibition of cell proliferation in cancer cell lines .
  • Antiviral Activity: Ongoing research into its efficacy against viral pathogens highlights its versatility in therapeutic applications .

Properties

CAS Number

19848-88-5

Product Name

1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline

IUPAC Name

1-methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C16H12N4/c1-11-18-19-16-15(12-7-3-2-4-8-12)17-13-9-5-6-10-14(13)20(11)16/h2-10H,1H3

InChI Key

KNSYKMZNAIPFGV-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2C4=CC=CC=C4

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.